BAlq
Overview
Description
BAlq is a complex organometallic compound that features aluminum coordinated with two 8-hydroxy-2-methylquinoline ligands and one 4-phenylphenoxy ligand
Mechanism of Action
Target of Action
Bis(8-hydroxy-2-methylquinoline)-(4-phenylphenoxy)aluminum, also known as BAlq, is primarily used in the field of optoelectronics, specifically in organic light-emitting diodes (OLEDs) . Its primary targets are the electron and hole transport layers within these devices .
Mode of Action
This compound serves as a blue-emitting layer material in OLEDs . It is also used as a hole-blocking layer or as a “barrier-softening” interfacial layer between the electron transporting and emissive layers . As a hole-blocking material, it allows for high lifetimes, up to 160,000 hours at a luminance level of 100 cd/m² .
Biochemical Pathways
The energy levels of this compound (HOMO = 5.9 eV, LUMO = 2.9 eV) allow it to effectively block holes and transport electrons , contributing to the overall efficiency and longevity of the device.
Pharmacokinetics
Its physical properties, such as its glass transition temperature of 99°c and photochemical stability , contribute to its performance and stability in OLEDs.
Result of Action
The use of this compound in OLEDs results in devices with improved efficiency and lifetime . For instance, OLEDs with a quantum well-like structure (QWS) that includes this compound achieved a maximum luminous efficiency of 5.32 cd/A at 3.5 V .
Action Environment
The performance of this compound in OLEDs can be influenced by various environmental factors. For example, high-energy particle bombardment, such as ions and electrons, can lead to serious degradation of the organic layer, including this compound . Therefore, careful control of the manufacturing and operating environment is crucial for maintaining the efficiency and longevity of OLEDs containing this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BAlq typically involves the reaction of aluminum chloride with 8-hydroxy-2-methylquinoline and 4-phenylphenol. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or dichloromethane. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
BAlq can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Substitution: Ligand substitution reactions can occur, where the 4-phenylphenoxy ligand can be replaced by other ligands.
Complexation: The compound can form complexes with other metal ions, enhancing its chemical versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of organometallic complexes .
Scientific Research Applications
BAlq has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological molecules.
Medicine: Explored as a potential therapeutic agent for its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A simpler analog with similar coordination properties.
Bis(8-hydroxyquinoline)aluminum: Lacks the 4-phenylphenoxy ligand but shares similar structural features.
8-Hydroxy-2-methylquinoline: The parent compound used in the synthesis of BAlq.
Uniqueness
This additional ligand can influence the compound’s electronic properties, making it suitable for specialized applications in materials science and medicinal chemistry .
Properties
IUPAC Name |
bis[(2-methylquinolin-8-yl)oxy]-(4-phenylphenoxy)alumane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O.2C10H9NO.Al/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;2*1-7-5-6-8-3-2-4-9(12)10(8)11-7;/h1-9,13H;2*2-6,12H,1H3;/q;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVXQDWNSAGPHN-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2O[Al](OC3=CC=C(C=C3)C4=CC=CC=C4)OC5=CC=CC6=C5N=C(C=C6)C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25AlN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648032 | |
Record name | Aluminium [1,1'-biphenyl]-4-olate 2-methylquinolin-8-olate (1/1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146162-54-1 | |
Record name | Aluminium [1,1'-biphenyl]-4-olate 2-methylquinolin-8-olate (1/1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(8-hydroxy-2-methylquinoline)-(4-phenylphenoxy)aluminum | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is BAlq and what role does it play in OLEDs?
A1: this compound is a metal-organic compound commonly used in OLEDs. It's known for its electron-transporting properties, acting as an electron transport layer (ETL) to facilitate the movement of electrons within the device.
Q2: How does this compound interact with other materials in an OLED device?
A2: this compound interacts with adjacent layers in an OLED through energy transfer and charge carrier injection. For example, it can accept excitons (excited state energy) from a light-emitting material like Alq3 [] and facilitate electron injection into its structure.
Q3: Can this compound act as both a hole-blocking and electron-transporting material?
A3: Yes, this compound exhibits both hole-blocking and electron-transporting properties [, , ]. It can effectively block the flow of holes while simultaneously allowing electrons to pass through, contributing to efficient charge recombination within the emissive layer.
Q4: Does the thickness of the this compound layer impact OLED performance?
A4: Yes, the thickness of the this compound layer is critical for optimal OLED performance [, , ]. Studies have shown that there is an optimal thickness for maximizing efficiency, and deviations from this thickness can lead to decreased performance due to factors such as unbalanced charge carrier injection and quenching effects.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C37H25AlN2O3, and its molecular weight is 592.61 g/mol.
Q6: Is there spectroscopic data available for characterizing this compound?
A6: Yes, this compound has been characterized using various spectroscopic techniques. UV-Vis absorption and photoluminescence (PL) studies are commonly employed to determine its optical properties [, , ].
Q7: What are the stability concerns associated with this compound in OLEDs?
A7: this compound's stability, particularly in the presence of moisture, is a concern for OLED longevity []. Studies have shown that exposure to humidity can lead to the degradation of this compound, resulting in the formation of 8-hydroxyquinaldine and 4-phenylphenol [].
Q8: How does this compound affect the morphology of the hole-blocking layer in OLEDs?
A8: Research indicates that this compound can significantly improve the morphological stability of the hole-blocking layer []. This is crucial for device stability and efficiency as a stable morphology helps maintain the desired charge transport properties and prevents degradation pathways.
Q9: Are there strategies to enhance the stability of this compound in devices?
A9: Yes, incorporating this compound with other materials can improve its stability. For instance, blending this compound with BPhen has been shown to enhance morphological stability and increase device lifetime [].
Q10: How does this compound participate in energy transfer processes within an OLED?
A10: this compound can participate in both Förster and Dexter energy transfer mechanisms []. Förster transfer involves long-range dipole-dipole interactions, while Dexter transfer relies on short-range electron exchange. These mechanisms enable this compound to efficiently transfer energy to or from other molecules, influencing the overall electroluminescence of the device.
Q11: Can this compound exhibit phosphorescence, and if so, under what conditions?
A11: While this compound is primarily known for its fluorescence, it can exhibit phosphorescence under specific conditions. This has been observed at low temperatures in the presence of a phosphorescent sensitizer [] and at room temperature when this compound is confined within a colloidal photonic crystal [].
Q12: How does doping this compound with other materials impact its electroluminescence?
A12: Doping this compound with fluorescent dyes like DCJTB allows for color tuning of the OLED emission [, ]. This is achieved through energy transfer from this compound to the dopant, resulting in the emission of light at the dopant's characteristic wavelength.
Q13: How does this compound contribute to the performance of blue OLEDs?
A13: this compound has been successfully utilized to enhance the efficiency of blue OLEDs [, ]. Research suggests that inserting a this compound layer between the emitting layer and electron transport layer can create an "exciton feedback" effect, leading to increased exciton formation and improved device efficiency.
Q14: Can this compound be used in the fabrication of white OLEDs (WOLEDs)?
A14: Yes, this compound is a versatile material that can be used in WOLEDs [, , , , ]. It acts as a host material for both fluorescent and phosphorescent dopants, enabling the creation of white light through the combination of different emission colors.
Q15: How is computational chemistry being used to understand and improve this compound-based OLEDs?
A15: Computational methods are valuable tools for studying this compound and its interactions within OLED devices. For instance, density functional theory (DFT) calculations have been employed to investigate the electronic structure and energy levels of this compound, providing insights into its charge transport properties []. Molecular dynamics (MD) simulations can help understand the morphology and stability of this compound films, while time-dependent DFT (TDDFT) calculations can predict its optical properties.
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